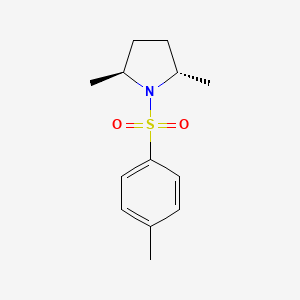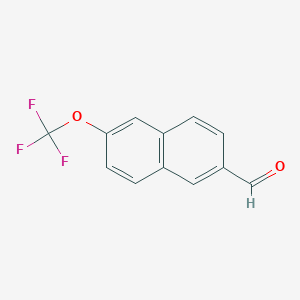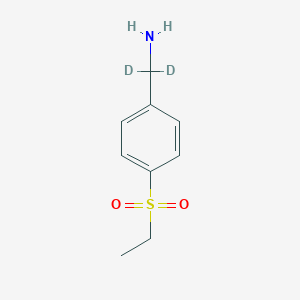
(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine is a chiral compound with significant importance in organic chemistry. The compound features a tosyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 2beta and 5alpha positions. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amines with dihaloalkanes.
Introduction of Methyl Groups: The methyl groups at the 2beta and 5alpha positions are introduced through alkylation reactions. This step requires the use of strong bases and methylating agents under controlled conditions.
Attachment of the Tosyl Group: The final step involves the tosylation of the pyrrolidine ring. This is typically achieved by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Azide or thiolate derivatives.
Applications De Recherche Scientifique
(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine finds applications in various fields:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with enzymes, influencing their activity and function. The presence of the tosyl group and the chiral centers play a crucial role in its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine: shares similarities with other tosylated pyrrolidine derivatives such as (2S)-1-Tosyl-2beta-methylpyrrolidine and (2S)-1-Tosyl-5alpha-methylpyrrolidine.
Uniqueness
- The unique combination of the tosyl group and the specific substitution pattern at the 2beta and 5alpha positions distinguishes this compound from other similar compounds. This unique structure imparts distinct reactivity and selectivity, making it valuable in specialized applications.
Propriétés
IUPAC Name |
(2S,5S)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-8-13(9-5-10)17(15,16)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIJNFNCRLFBAR-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8258093.png)

![tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate](/img/structure/B8258113.png)
![methyl 4-[[(2S)-1-hydroxypent-4-en-2-yl]amino]-3,5-dinitrobenzoate](/img/structure/B8258123.png)


![tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B8258143.png)


